1,4'-Bipiperidine hydrochloride

Overview

Description

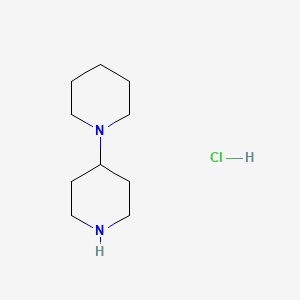

1,4’-Bipiperidine, also known as 4-Piperidinopiperidine, is a heterocyclic compound . It is used as a reactant for the synthesis of various compounds, including arylthiadiazole H3 antagonists, water-soluble N-mustards as anticancer agents, antitubercular drugs, Vasopressin1b receptor antagonists, MDR modulators, and selective Norepinephrine transporter inhibitors .

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1,4’-Bipiperidine is C10H20N2 . It has a molar mass of 168.28 g/mol . The InChI key is QDVBKXJMLILLLB-UHFFFAOYSA-N .Chemical Reactions Analysis

The safety data sheet indicates that hazardous reactions of 1,4’-Bipiperidine include the production of oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .Physical And Chemical Properties Analysis

1,4’-Bipiperidine has a density of 1.0±0.1 g/cm3, a boiling point of 251.4±8.0 °C at 760 mmHg, and a flash point of 99.9±9.4 °C . It has a molar refractivity of 51.1±0.3 cm3 . It is stable under normal conditions .Scientific Research Applications

Pharmaceutical Development

1,4’-Bipiperidine hydrochloride is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. Its structure allows for the creation of compounds with diverse biological activities, including antipsychotic, antidepressant, and antihypertensive properties . This versatility makes it a valuable component in drug discovery and development.

Catalysis and Ligand Design

In the field of catalysis, 1,4’-Bipiperidine hydrochloride serves as a ligand in the formation of metal complexes. These complexes are crucial in facilitating various chemical reactions, including hydrogenation, hydroformylation, and cross-coupling reactions . The ability to form stable complexes with metals enhances the efficiency and selectivity of these catalytic processes.

Organic Synthesis

1,4’-Bipiperidine hydrochloride is an important reagent in organic synthesis. It is used in the preparation of heterocyclic compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . Its role in forming piperidine derivatives is particularly significant, given the widespread use of these derivatives in medicinal chemistry.

Material Science

In material science, 1,4’-Bipiperidine hydrochloride is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials . This application is crucial in developing high-performance materials for various industrial applications.

Neuroscience Research

1,4’-Bipiperidine hydrochloride is also employed in neuroscience research as a tool to study neurotransmitter systems. It can be used to synthesize compounds that modulate the activity of neurotransmitters such as dopamine and serotonin . This application is vital for understanding the mechanisms underlying neurological disorders and developing new therapeutic strategies.

Mechanism of Action

While specific information on the mechanism of action of 1,4’-Bipiperidine hydrochloride was not found, it’s worth noting that centrally active anticholinergic drugs such as biperiden, which also contain a piperidine ring, work by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Safety and Hazards

1,4’-Bipiperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h10-11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUGYRNPPGYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidine hydrochloride | |

CAS RN |

4876-60-2 | |

| Record name | 1,4′-Bipiperidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4876-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

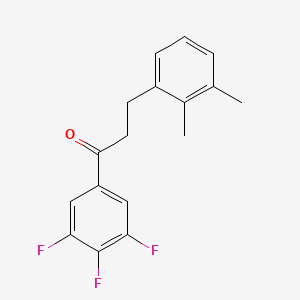

![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)